3-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
The compound 3-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyrazin-8-one core. Key structural elements include:
- A 3-methoxyphenyl group at position 5.
- A 5-methoxy-1H-indol-3-yl moiety linked via a sulfanyl-ethyl spacer to position 2.
- A ketone group at position 6.
For instance, triazolo-thiadiazin derivatives are synthesized by reacting intermediates with monochloroacetic acid in ethanol under reflux with sodium acetate . This method could extend to the target compound by substituting appropriate indole and phenyl precursors.
Properties
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-15-5-3-4-14(10-15)27-8-9-28-21(22(27)30)25-26-23(28)33-13-20(29)18-12-24-19-7-6-16(32-2)11-17(18)19/h3-12,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTZUAXVUYKERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives, differing primarily in substituents. Below is a comparative analysis:
Key Observations :
- Substituent Effects :
- Core Modifications :
Bioactivity and Pharmacokinetic Profiling
While direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related molecules:
- A2A Receptor Antagonists : Triazolo-pyrimidine derivatives (e.g., SCH-442416) with sulfanyl and oxoethyl groups exhibit receptor antagonism, suggesting the target compound may interact with similar targets .
- DPP-IV Inhibition: The triazolo-pyrazine core in demonstrates nanomolar IC₅₀ values, indicating that substituent optimization (e.g., methoxy groups) could enhance selectivity .
Computational Similarity Analysis :
- Using Tanimoto coefficients (e.g., MACCS or Morgan fingerprints), the target compound likely shares >60% similarity with G802-0955 due to overlapping triazolo-pyrazine scaffolds and indole substituents .
- Molecular networking () could cluster the compound with other triazolo derivatives based on fragmentation patterns, aiding dereplication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
